Picene

Catalog No.
S602864
CAS No.
213-46-7
M.F
C22H14
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picene

CAS Number

213-46-7

Product Name

Picene

IUPAC Name

picene

Molecular Formula

C22H14

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C22H14/c1-3-7-17-15(5-1)9-11-21-19(17)13-14-20-18-8-4-2-6-16(18)10-12-22(20)21/h1-14H

InChI Key

GBROPGWFBFCKAG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=CC=CC=C54

Solubility

1.55e-08 M

Synonyms

benzo(a)chrysene, picene

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=CC=CC=C54

Superconductivity

Studies have explored the potential of picene for achieving superconductivity, a state where electrical resistance vanishes at specific temperatures. Research in 2010 demonstrated that treating picene with potassium under high pressure and temperature resulted in a superconducting state at around -263°C (10 K) []. This finding suggests potential for developing novel organic superconductors with unique properties compared to traditional metallic ones.

Organic Electronics

Picene's aromatic structure and planar geometry make it a promising candidate for applications in organic electronics. Researchers have explored its potential for organic field-effect transistors (OFETs), which are crucial components in various electronic devices. Studies have shown that modifying picene with different functional groups can tune its electrical properties, making it suitable for various electronic applications [].

Sensing Applications

The unique photophysical properties of picene make it a potential candidate for developing sensors for various environmental pollutants. Studies have shown that picene derivatives exhibit fluorescence quenching in the presence of specific pollutants, allowing for their detection []. This opens doors for exploring picene-based sensors for environmental monitoring and pollution detection.

Picene, known scientifically as 1,2:7,8-Dibenzophenanthrene, is a polycyclic aromatic hydrocarbon composed of five fused benzene rings. Its chemical formula is C22H14C_{22}H_{14} and it has a molecular weight of approximately 278.35 g/mol. Picene is typically obtained from the pitchy residue during the distillation of peat tar and petroleum, and can also be synthesized through various

  • Oxidation: When treated with chromic acid in glacial acetic acid, picene can be oxidized to form picene-quinone and subsequently to picene-quinone carboxylic acid, eventually yielding phthalic acid .
  • Intercalation: Picene can be intercalated with alkali metals such as potassium or rubidium, which can alter its electronic properties and potentially induce superconductivity when cooled to very low temperatures .
  • Field-effect Transistor Behavior: In thin-film applications, exposure to oxygen significantly enhances the field-effect mobility of picene, with reported values reaching up to 5 cm²/V·s under optimal conditions .

Picene can be synthesized through several methods:

  • Distillation: Obtained from the distillation of peat tar or petroleum.
  • Chemical Synthesis:
    • The reaction of anhydrous aluminum chloride with a mixture of naphthalene and 1,2-dibromoethane produces picene.
    • Distillation of α-dinaphthostilbene also yields picene .
  • Recrystallization: Following distillation, picene is often purified through recrystallization from solvents such as cymene .

Picene has several applications primarily in materials science:

  • Organic Electronics: Due to its semiconducting properties, picene is utilized in organic field-effect transistors (OFETs) where it demonstrates high charge mobility .
  • Superconductivity Research: Doped picene has been studied for its superconductive properties at low temperatures, although reproducibility issues have raised skepticism about these findings .
  • Fluorescent Materials: Its fluorescent properties make it a candidate for use in various optical applications.

Studies have shown that picene interacts significantly with oxygen when used in thin-film transistors. The presence of oxygen enhances the electronic properties of picene films, leading to improved performance metrics in field-effect transistors . Additionally, research into its superconductive properties when intercalated with alkali metals suggests intriguing interactions at low temperatures that warrant further investigation .

Picene shares structural similarities with other polycyclic aromatic hydrocarbons. Here are some comparable compounds:

CompoundStructure DescriptionUnique Features
PentaceneFour fused benzene ringsLess chemically stable than picene
CoroneneSix fused benzene rings forming a larger structureExhibits unique electronic properties
OlympiceneSeven fused benzene ringsDifferent linkage pattern compared to picene
TriphenyleneFour benzene rings arranged in a planar structureKnown for its high symmetry and stability

Picene's unique armchair arrangement of benzene rings gives it distinct electronic properties compared to these similar compounds. Its larger energy band gap (3.3 eV) and higher ionization potential (5.5 eV) contribute to its stability and suitability for electronic applications .

XLogP3

7

Boiling Point

519.0 °C

LogP

7.11 (LogP)

Melting Point

368.0 °C

UNII

F70R8ZBR7T

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 15 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 12 of 15 companies with hazard statement code(s):;
H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

213-46-7

Wikipedia

Picene

Dates

Modify: 2023-08-15

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